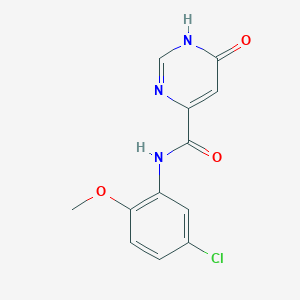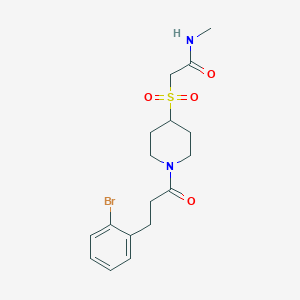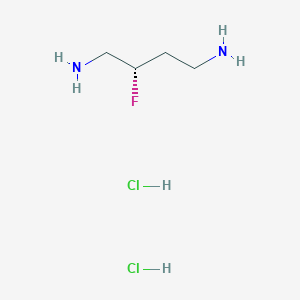![molecular formula C11H16FNO3S B2414355 N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride CAS No. 2411275-44-8](/img/structure/B2414355.png)
N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride, commonly known as MPF, is a sulfamoyl fluoride derivative that has been widely used in scientific research. MPF is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes.
Mecanismo De Acción
MPF works by irreversibly binding to the active site of serine proteases, forming a covalent bond with the serine residue in the enzyme's catalytic triad. This blocks the enzyme's ability to cleave its substrate, effectively inhibiting its activity.
Biochemical and physiological effects:
MPF has been shown to have a wide range of biochemical and physiological effects, depending on the specific serine protease that it inhibits. For example, MPF has been shown to inhibit blood coagulation by blocking the activity of thrombin, a key enzyme in the coagulation cascade. MPF has also been shown to have anti-inflammatory effects by inhibiting the activity of neutrophil elastase, an enzyme involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPF in lab experiments is its potency and specificity as a serine protease inhibitor. MPF is able to irreversibly inhibit the activity of a wide range of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using MPF is its irreversible binding to serine proteases, which can make it difficult to study the effects of these enzymes over time.
Direcciones Futuras
There are several potential future directions for research involving MPF. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of MPF. Another area of interest is the use of MPF in the treatment of diseases such as cancer and inflammation, where serine proteases play a key role. Finally, there is ongoing research into the mechanisms of action of serine proteases and their inhibitors, which could lead to new insights into the role of these enzymes in various biological processes.
Métodos De Síntesis
MPF can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxy-1-(2-nitroprop-1-enyl)benzene. This intermediate is then reduced to 2-methoxy-1-(2-aminoethyl)benzene, which is subsequently reacted with methylsulfonyl chloride to form N-methylsulfamoyl-2-methoxy-1-(2-aminoethyl)benzene. Finally, this compound is reacted with hydrogen fluoride to yield MPF.
Aplicaciones Científicas De Investigación
MPF has been used in a wide range of scientific research applications, including the study of blood coagulation, inflammation, and cancer. MPF is a potent inhibitor of several serine proteases, including thrombin, trypsin, and chymotrypsin, which are involved in these biological processes.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-9(13(2)17(12,14)15)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWHAHMKVNBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyphenyl)propan-2-yl]-N-methylsulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)
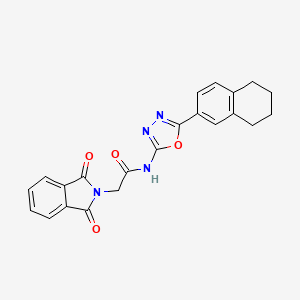
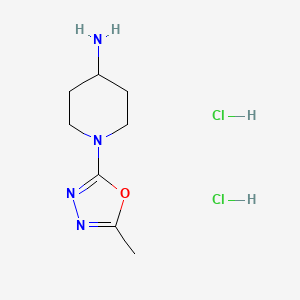
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)


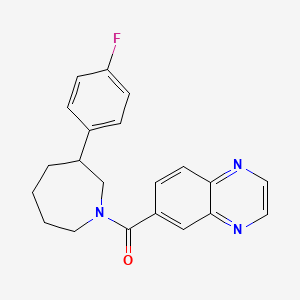

![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
